Acide 3-(naphtalén-2-yl)propanoïque

Vue d'ensemble

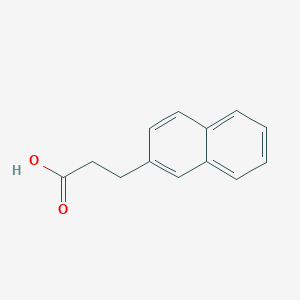

Description

3-(Naphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanoic acid group attached to the second position of the naphthalene ring

Applications De Recherche Scientifique

3-(Naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

Target of Action

The primary target of 3-(Naphthalen-2-yl)propanoic acid is the TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) . TAA1 is an enzyme involved in the biosynthesis of auxin, a plant hormone that plays a crucial role in the regulation of plant growth and development .

Mode of Action

3-(Naphthalen-2-yl)propanoic acid interacts with TAA1, inhibiting its activity . The aminooxy and carboxy groups of the compound are essential for this inhibition . Docking simulation analysis has revealed that the inhibitory activity of the compound is correlated with its binding energy with TAA1 .

Biochemical Pathways

The inhibition of TAA1 by 3-(Naphthalen-2-yl)propanoic acid affects the biosynthesis of auxin . This results in a decrease in the endogenous indole-3-acetic acid (IAA) content in Arabidopsis seedlings . IAA is a major form of auxin, and its reduction leads to disruptions in various auxin-regulated processes.

Pharmacokinetics

The compound’s ability to decrease the endogenous iaa content in arabidopsis seedlings upon application suggests that it is bioavailable and can be metabolized by the plant .

Result of Action

The action of 3-(Naphthalen-2-yl)propanoic acid leads to a decrease in the endogenous IAA content in Arabidopsis seedlings . This results in typical auxin-deficient phenotypes, which can be reversed by the application of exogenous IAA .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 200.23

Cellular Effects

It is known that the compound has a molecular weight of 200.23

Molecular Mechanism

It is known that the compound has a molecular weight of 200.23

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 200.23

Dosage Effects in Animal Models

It is known that the compound has a molecular weight of 200.23

Metabolic Pathways

It is known that the compound has a molecular weight of 200.23

Transport and Distribution

It is known that the compound has a molecular weight of 200.23

Subcellular Localization

It is known that the compound has a molecular weight of 200.23

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)propanoic acid typically involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives. One common method is the reaction of naphthalene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(Naphthalen-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield naphthalene-2-carboxylic acid, while reduction with lithium aluminum hydride can produce 3-(naphthalen-2-yl)propanol.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Naphthalenepropanoic acid: Similar in structure but with the propanoic acid group attached to the first position of the naphthalene ring.

Naphthalene-2-carboxylic acid: Contains a carboxylic acid group directly attached to the naphthalene ring without the propanoic chain.

3-(Naphthalen-1-yl)propanoic acid: Similar structure but with the naphthalene ring attached at the first position.

Uniqueness

3-(Naphthalen-2-yl)propanoic acid is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The position of the propanoic acid group on the naphthalene ring can significantly affect the compound’s properties and its interactions with other molecules.

Activité Biologique

3-(Naphthalen-2-yl)propanoic acid, also known as 3-naphthylpropanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

3-(Naphthalen-2-yl)propanoic acid has the molecular formula and a molecular weight of approximately 212.23 g/mol. The structure features a naphthalene ring attached to a propanoic acid moiety, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.23 g/mol |

| Functional Groups | Carboxylic acid |

| Solubility | Soluble in organic solvents |

1. Antimicrobial Properties

Research indicates that 3-(Naphthalen-2-yl)propanoic acid exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 125 μM against specific bacterial strains, indicating its potential as an antibacterial agent .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, primarily due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Mechanism of Action : By blocking COX activity, 3-(Naphthalen-2-yl)propanoic acid may reduce the production of prostaglandins, thereby alleviating pain and inflammation associated with conditions like arthritis .

3. Antioxidant Activity

The antioxidant capacity of 3-(Naphthalen-2-yl)propanoic acid has also been evaluated. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases.

- Research Findings : Some studies suggest that the compound can scavenge free radicals, contributing to its potential protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activities of 3-(Naphthalen-2-yl)propanoic acid:

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that 3-(Naphthalen-2-yl)propanoic acid showed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

- Anti-inflammatory Research : In experimental models of inflammation, the compound significantly reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

- Oxidative Stress Model : In cellular models exposed to oxidative stress, treatment with 3-(Naphthalen-2-yl)propanoic acid resulted in decreased levels of reactive oxygen species (ROS), highlighting its potential as an antioxidant .

Synthesis and Derivatives

The synthesis of 3-(Naphthalen-2-yl)propanoic acid can be achieved through various methods involving the reaction of naphthalene derivatives with propanoic acid or its derivatives. The versatility in synthetic routes allows for the creation of derivatives that may enhance biological activity.

| Derivative Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(naphthalen-2-yl)propanoic acid | Contains an amino group; studied for neurotransmitter activity | |

| (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid | Enhanced reactivity due to iodoacetamido group |

Propriétés

IUPAC Name |

3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYTDIICIICBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285893 | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-35-5 | |

| Record name | 2-Naphthalenepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of an aminooxy group to 3-(naphthalen-2-yl)propanoic acid affect its biological activity?

A1: Introducing an aminooxy group to the alpha position of 3-(naphthalen-2-yl)propanoic acid creates a potent inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) []. This enzyme plays a crucial role in auxin biosynthesis in plants. The resulting compound, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP), exhibits strong inhibitory activity against TAA1 both in vitro and in vivo, leading to reduced endogenous indole-3-acetic acid (IAA) levels in Arabidopsis seedlings []. This ultimately results in auxin-deficient phenotypes in the plants [].

Q2: What structural features of 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid derivatives are essential for their inhibitory activity against TAA1?

A2: Research suggests that both the aminooxy and carboxy groups within these compounds are crucial for their inhibitory activity against TAA1 []. Docking simulations further revealed a correlation between the inhibitory activity of these compounds and their binding energy with TAA1 []. This highlights the importance of these specific functional groups in mediating interactions with the target enzyme.

Q3: Beyond its use in plant biology research, are there other applications for deuterium-labeled 3-(naphthalen-2-yl)propanoic acid?

A3: While the provided research focuses on plant biology, a deuterium-labeled analog of 3-(naphthalen-2-yl)propanoic acid, specifically deuterated degarelix acetate, serves as a valuable tool in clinical studies []. Degarelix acetate, a third-generation gonadotropin-releasing hormone receptor antagonist, shows promise in treating androgen-related diseases []. The deuterium-labeled version acts as an internal standard, enabling accurate quantification and analysis of degarelix acetate in biological samples during clinical trials [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.